molecular formula C13H18N2O4 B5245777 N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide

N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide

Cat. No.: B5245777
M. Wt: 266.29 g/mol
InChI Key: GZTINZAVWPMLHO-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide: is an organic compound characterized by the presence of a methoxy group, a nitro group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide typically involves the reaction of 2-methoxy-5-nitroaniline with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Reduction: N-(2-amino-5-methoxyphenyl)-2-methylpentanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methylpentanoic acid and 2-methoxy-5-nitroaniline.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The amide linkage allows the compound to form hydrogen bonds with proteins, potentially affecting their function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide
  • N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide
  • N-(2-methoxy-5-nitrophenyl)-2-furamide

Comparison: N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide is unique due to its specific structural features, including the 2-methylpentanamide moiety. This distinguishes it from similar compounds that may have different alkyl or aryl substituents. The presence of the methoxy and nitro groups in the para positions also contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-4-5-9(2)13(16)14-11-8-10(15(17)18)6-7-12(11)19-3/h6-9H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTINZAVWPMLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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